4-Isobutyl-3-methylthiophene-2-carbonitrile
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Overview
Description
4-Isobutyl-3-methylthiophene-2-carbonitrile: is a heterocyclic compound containing a thiophene ring substituted with isobutyl, methyl, and nitrile groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This involves the reaction of α-cyanoesters with elemental sulfur and a carbonyl compound.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry:
Corrosion Inhibitors: Used in industrial chemistry as corrosion inhibitors.
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
3-Methylthiophene-2-carbonitrile: Similar structure but lacks the isobutyl group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 4-Isobutyl-3-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H13NS/c1-7(2)4-9-6-12-10(5-11)8(9)3/h6-7H,4H2,1-3H3 |
InChI Key |
PXICQMOAUWAXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CC(C)C)C#N |
Origin of Product |
United States |
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